1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Overview
Description
1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one is a compound that features an indole moiety linked to a pyrrolidinone ring. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one typically involves the reaction of indole derivatives with pyrrolidinone precursors. One common method includes the Fischer indole synthesis, where an indole derivative is reacted with a ketone in the presence of an acid catalyst . Another approach involves the nucleophilic addition of indole to a pyrrolidinone derivative under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole: An oxidized form of indole with distinct biological activities.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness: 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one is unique due to its combination of indole and pyrrolidinone structures, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-6-3-8-16(14)9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,15H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUULIVDXAQTZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304271 | |
Record name | 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888-19-7 | |
Record name | NSC165217 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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